REACTION_CXSMILES
|
[CH:1]([C:4]1([OH:18])[CH2:9][CH2:8][CH:7]([NH:10]C(=O)OC(C)(C)C)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].[ClH:19].O1CCOCC1>O1CCOCC1>[ClH:19].[NH2:10][CH:7]1[CH2:8][CH2:9][C:4]([CH:1]([CH3:3])[CH3:2])([OH:18])[CH2:5][CH2:6]1 |f:1.2,4.5|
|
Name
|
tert-butyl (4-isopropyl-4-hydroxycyclohexyl)carbamate
|
Quantity
|
0.392 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1(CCC(CC1)NC(OC(C)(C)C)=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under ice cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1CCC(CC1)(O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |